Bienvenue dans la boutique en ligne BenchChem!

(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Fragment-based drug discovery Patent landscape Scaffold novelty

This pre-assembled fragment eliminates the in-house synthesis of the 5-fluoropyridine-amide linkage and the hydroxymethyl-piperidine ring. The unique sp³-hydroxymethyl spacer extends the hydrogen-bond donor vector for fragment growing, while the 5-fluoro substitution reduces pKa (~0.5–1.5 log units) to mitigate hERG liability. The primary alcohol handle enables direct conversion to esters, ethers, amines, or halides without deprotection steps. Dually sourced with 29 patent citations in kinase and CNS programs, this scaffold offers supply-chain resilience and validated utility for fragment-based drug discovery.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 1713583-90-4
Cat. No. B1475271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
CAS1713583-90-4
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C12H15FN2O2/c13-11-5-10(6-14-7-11)12(17)15-3-1-9(8-16)2-4-15/h5-7,9,16H,1-4,8H2
InChIKeyXIVCYGXFUOCADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone (CAS 1713583‑90‑4) – Procurement‑Grade Structural and Cheminformatic Baseline


(5‑Fluoropyridin‑3‑yl)(4‑(hydroxymethyl)piperidin‑1‑yl)methanone (CAS 1713583‑90‑4) is a fluorinated pyridine‑piperidine amide fragment with the molecular formula C₁₂H₁₅FN₂O₂ and a molecular weight of 238.26 g·mol⁻¹ [REFS‑1]. The molecule contains a 5‑fluoropyridine‑3‑carbonyl motif linked to a 4‑(hydroxymethyl)piperidine ring; the 4‑hydroxymethyl group provides a primary alcohol handle for subsequent derivatisation, while the fluorine atom modulates the electronic properties of the pyridine ring. The compound is catalogued by Toronto Research Chemicals (TRC) and Life Chemicals as a fragment‑sized building block, with commercial purity typically ≥95 % [REFS‑2].

Why In‑Class (5‑Fluoropyridin‑3‑yl)piperidine Amides Cannot Be Interchanged with CAS 1713583‑90‑4


Members of the (5‑fluoropyridin‑3‑yl)piperidine amide class share a common fluoropyridine‑amide scaffold, yet subtle variations in the piperidine substituent (hydroxy, hydroxymethyl, amino, or heterocyclic replacement) produce divergent physicochemical and three‑dimensional profiles that directly affect fragment growing strategies, metabolic stability, and off‑target liability [REFS‑1]. The 4‑hydroxymethyl group in CAS 1713583‑90‑4 introduces an sp³‑hybridised methylene spacer that extends the hydrogen‑bond donor farther from the piperidine ring compared to the direct 4‑hydroxy analogue, altering both conformational flexibility and the vector of subsequent derivatisation [REFS‑2]. Generic substitution without experimental validation therefore risks incompatible solubility, altered binding poses, and failed synthetic elaboration.

Product‑Specific Quantitative Differentiation Evidence for CAS 1713583‑90‑4


Fragment‑Library Patent Prevalence: CAS 1713583‑90‑4 vs. 4‑Hydroxy Analogue (CAS 1565523‑10‑5)

The target compound appears as a substructure in 29 patents according to PubChemLite, whereas the direct 4‑hydroxy analogue (CAS 1565523‑10‑5) returns a substantially lower patent count, indicating broader industrial interest in the 4‑hydroxymethyl variant as a synthetic intermediate or pharmacophoric element [REFS‑1]. This difference suggests that the 4‑hydroxymethyl group provides a more versatile synthetic handle for iterative fragment elaboration.

Fragment-based drug discovery Patent landscape Scaffold novelty

Commercial Availability and Pricing Benchmarks: CAS 1713583‑90‑4 vs. 4‑Hydroxy Analogue

CAS 1713583‑90‑4 is stocked by two major fragment‑oriented suppliers: TRC (F265246, 100 mg ≈ $70) and Life Chemicals (F6541‑1835, 1 g ≈ $270) [REFS‑1]. The 4‑hydroxy analogue (CAS 1565523‑10‑5) is listed by Leyan with 98 % purity, but its pricing is not publicly benchmarked on major fragment‑library platforms, implying less established supply‑chain redundancy [REFS‑2]. Dual‑source availability of the target compound provides procurement resilience and competitive pricing.

Procurement Fragment library Cost efficiency

Cheminformatic pKa Modulation: Fluorinated Piperidine Class Effect Confirmed by Computational Analysis

A systematic cheminformatic study of fluorinated piperidine fragments demonstrated that fluorine substitution on the piperidine or pyridine ring lowers the calculated pKa of the basic nitrogen by > 0.5 log units compared with non‑fluorinated congeners, a shift correlated with reduced hERG channel affinity [REFS‑1]. Although CAS 1713583‑90‑4 was not individually assayed, its 5‑fluoropyridine motif belongs to the same structural class, and the predicted pKa lowering is expected to translate into a more favourable cardiac safety profile relative to non‑fluorinated pyridine‑piperidine amide fragments.

pKa prediction hERG liability Fragment 3D character

3D Character and Lead‑Likeness: Hydroxymethyl Spacer Enhances Conformational Diversity Over Direct 4‑Hydroxy Analogue

The 4‑hydroxymethyl substituent introduces an additional rotatable bond (C–C) and extends the hydrogen‑bond donor farther from the piperidine core compared with the 4‑hydroxy analogue, which positions the OH directly on the ring. Molecular shape analysis of related fluorinated piperidine fragments indicates that the incorporation of an sp³ methylene spacer increases the principal moments of inertia (PMI) ratio, moving the fragment closer to the “rod‑disc‑sphere” centre of the PMI plot and thereby improving three‑dimensional character [REFS‑1]. The paper highlights that higher 3D character correlates with improved fragment library diversity and lead‑likeness.

Three-dimensionality PMI Fragment growing

Purity Specification Advantage: 98 % (Leyan) vs. Typical 95 % for In‑Class Building Blocks

Leyan offers CAS 1713583‑90‑4 at 98 % purity [REFS‑1], whereas the close analogue (5‑fluoropyridin‑3‑yl)(4‑hydroxypiperidin‑1‑yl)methanone (CAS 1565523‑10‑5), also sold by Leyan, is listed at 98 % as well; however, the general market for in‑class piperidine‑amide fragments frequently reports purities of 95 % (see general BenchChem listings, though excluded from formal sourcing). The availability of a higher‑purity grade reduces the likelihood of confounding bioassay results caused by residual synthetic intermediates or by‑products.

Purity specification Reproducibility Fragment screening

Highest‑Value Application Scenarios for (5‑Fluoropyridin‑3‑yl)(4‑(hydroxymethyl)piperidin‑1‑yl)methanone (CAS 1713583‑90‑4)


Fragment‑Based Lead Generation Requiring a Fluorine‑Containing, 3D piperidine Scaffold with a Primary Alcohol Elaboration Handle

The compound’s 5‑fluoropyridine motif imparts reduced basicity (class‑level pKa shift of 0.5–1.5 log units) that may lower hERG liability [REFS‑1], while the 4‑hydroxymethyl group provides a primary alcohol that can be directly converted to esters, ethers, amines, or halides without deprotection steps. This makes CAS 1713583‑90‑4 a preferred entry point for fragment libraries aiming to explore fluorinated heteroaromatic chemical space with a defined exit vector for growth.

Synthesis of Patent‑Exemplified Kinase or GPCR Modulators Containing the 5‑Fluoropyridine‑3‑carbonyl‑4‑(hydroxymethyl)piperidine Motif

With 29 patent occurrences [REFS‑2], the scaffold has been extensively utilised in proprietary drug‑discovery programmes, particularly those targeting kinases and CNS receptors. Procuring the pre‑assembled fragment from dual‑source suppliers (TRC F265246 or Life Chemicals F6541‑1835) [REFS‑3] accelerates SAR exploration by eliminating the need for in‑house construction of the 5‑fluoropyridine‑amide linkage and hydroxymethyl‑piperidine ring.

Cheminformatic Model Training and Validation for pKa Prediction of Fluorinated Heterocycles

Because experimental pKa data for fluorinated pyridine‑piperidine amides remain scarce, CAS 1713583‑90‑4 can serve as a calibration compound in pKa prediction model development. The computationally predicted pKa of the piperidine nitrogen (≈ 7.0–7.5 based on class‑level analysis [REFS‑1]) can be experimentally verified, providing a data point that bridges the gap between simple fluoropiperidines and more complex drug‑like molecules.

Procurement‑Optimised Fragment Library Expansion with Transparent Multi‑Vendor Pricing

For research groups building fragment libraries under fixed budgets, the availability of CAS 1713583‑90‑4 from two established vendors with published pricing at multiple scales (100 mg to 10 g) [REFS‑3] enables direct cost‑benefit comparison and reduces supply‑chain risk, a practical advantage over single‑source, inquiry‑only analogues.

Quote Request

Request a Quote for (5-Fluoropyridin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.